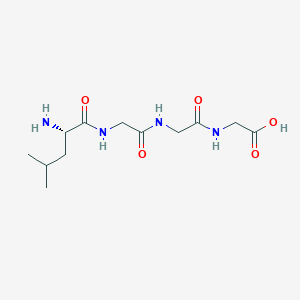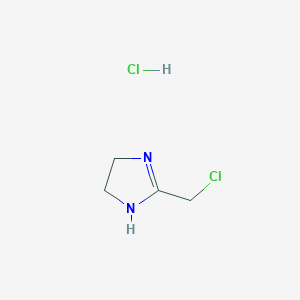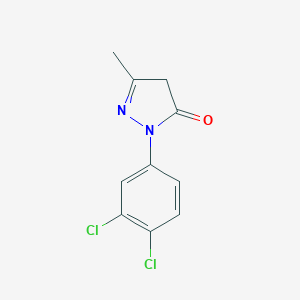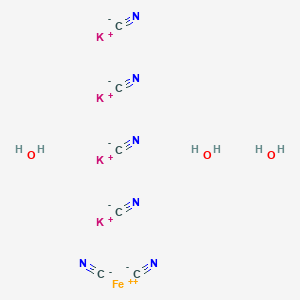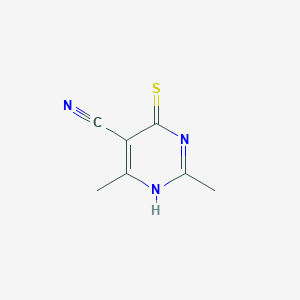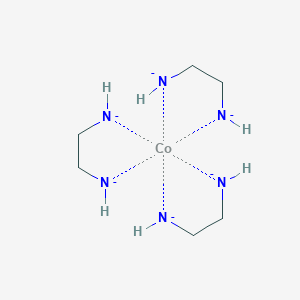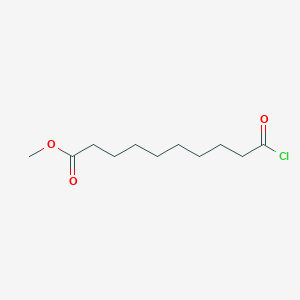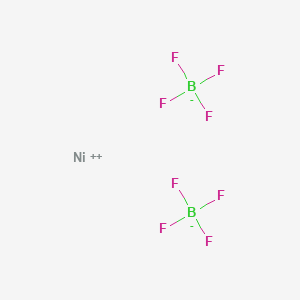
Nickel(II)-Fluoroborat
Übersicht
Beschreibung
Nickel fluoroborate is a chemical compound that has gained significant attention due to its unique properties and potential applications in various scientific research fields. It is a complex compound that is formed by the reaction of nickel sulfate and sodium fluoroborate. The resulting compound is a white crystalline powder that is highly soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Strukturänderung in Borateinheiten
Nickel(II)-Fluoroborat wurde in der Forschung verwendet, um den Einfluss von Fluor- und Nickel-Ionen auf die strukturelle Veränderung in Borateinheiten [BO3- und BO4-Einheiten] zu untersuchen. Die Forschung ergab, dass Nickel-Ionen das Boratnetzwerk modifizieren können und die Fluor-Ionen stabile Bindungen zwischen den Bor- und Sauerstoffatomen wie B–O–F-Brücken bilden können .
Photokatalytische Abwasserbehandlung
Nickelferrit, eine mit this compound verwandte Verbindung, hat sich als vielversprechend in der photokatalytischen Abwasserbehandlung erwiesen. Die Nanopartikel und ihre Nanocomposites wurden aufgrund ihrer spezifischen Eigenschaften als Photokatalysatoren für die Entfernung verschiedener Arten von Schadstoffen eingesetzt .
Verbesserung der optischen Eigenschaften
This compound wurde bei der Synthese neuer Fluoroborate mit verbesserten optischen Eigenschaften verwendet. So wurde beispielsweise ein neues Fluoroborat, Na2B6O9F2, durch die Einführung von Fluor in das Boratsystem synthetisiert, das eine kurze Abstiegskante von 169 nm und eine Doppelbrechung von größer als 0,080 bei 589,3 nm aufweist .
Elektrokatalyse in tiefen eutektischen Lösungsmitteln
Nickel(II)-Tetrafluoroborat wurde in der Elektrokatalyse in tiefen eutektischen Lösungsmitteln eingesetzt. Diese Anwendung ist vielversprechend für die Synthese von hochwertigen Produkten mit minimalem ökologischen Fußabdruck .
Zwischenprodukt für die Galvanisierung
Nickel(II)-Tetrafluoroborat-Hexahydrat wird hauptsächlich als Zwischenprodukt für die Galvanisierung verwendet. Es wird auch in der medizinischen Forschung eingesetzt .
Elektrochemische Umwandlung
Nickel(II)-Tetrafluoroboratlösung wurde bei der elektrochemischen Umwandlung einer Phosphor-Chlor-Bindung in eine Phosphor-Kohlenstoff-Bindung verwendet .
Wirkmechanismus
Target of Action
Nickel fluoroborate, also known as nickel tetrafluoroborate, is a compound that primarily targets enzymes in organisms from all kingdoms of life . These enzymes, which include urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase, and acetyl-CoA synthase, play crucial roles in various biological processes .
Mode of Action
Nickel fluoroborate interacts with its targets by participating in the activation and inactivation of enzymatic pathways involved in cell defenses against oxidative damage . For instance, it has been reported that nickel fluoroborate can induce cell cycle arrest in different phases, including G0/G1, S, and G2/M . This is achieved through the regulation of various biochemical pathways and the interaction with key proteins such as cyclin D1, cyclin-dependent kinases 4 (CDK4), and others .
Biochemical Pathways
Nickel fluoroborate affects several biochemical pathways. It has been found to disrupt the photosynthetic function of higher plants and severely degrade soil fertility . In humans, nickel fluoroborate can cause many chronic diseases, including allergy, cardiovascular and kidney diseases, lung fibrosis, lung and nasal cancer . The molecular mechanisms of nickel-induced toxicity are thought to involve mitochondrial dysfunctions and oxidative stress .
Pharmacokinetics
It is known that nickel fluoroborate is soluble in water and the resulting solutions contain moderate concentrations of hydrogen ions This suggests that the compound could be absorbed and distributed in the body through the bloodstream
Result of Action
The molecular and cellular effects of nickel fluoroborate’s action are diverse. It can cause cell cycle arrest, leading to potential cytotoxic effects . Nickel fluoroborate can also induce oxidative stress, leading to DNA damage and potentially contributing to carcinogenesis . Moreover, nickel fluoroborate can affect the photosynthetic function of plants, leading to reduced soil fertility .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of nickel fluoroborate. Industrial pollution, use of liquid and solid fuels, as well as municipal and industrial waste can increase the environmental concentration of nickel, thereby influencing its bioavailability and toxicity . Moreover, the pH of the environment can affect the solubility and therefore the bioavailability of nickel fluoroborate .
Safety and Hazards
Zukünftige Richtungen
Nickel, a valuable metal renowned for its corrosion-resistant properties, is widely utilized in various industrial processes, leading to the generation of nickel-containing waste streams . The recovery of nickel from waste materials holds paramount importance not only from an economic standpoint but also to mitigate environmental impacts . The future contracts for nickel will depend on possible oversupply of nickel, decreasing stainless steel demand, and slowing EV demand .
Biochemische Analyse
Biochemical Properties
Nickel fluoroborate interacts with various enzymes, proteins, and other biomolecules. It is known to react as an acid to neutralize bases
Cellular Effects
Nickel fluoroborate’s effects on cells are not well studied. Nickel, a component of nickel fluoroborate, is known to induce physiological and transcriptomic responses that are distinct from a simple iron deficiency response . It can stimulate growth when urea is the sole nitrogen source but has slight or no effect with other nitrogen sources .
Molecular Mechanism
The molecular mechanism of nickel fluoroborate’s action is not well understood. The compound is acidic and generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0
Temporal Effects in Laboratory Settings
Nickel, a component of nickel fluoroborate, has been associated with oxidative stress and competition with essential micro-elements including iron .
Dosage Effects in Animal Models
The effects of nickel fluoroborate at different dosages in animal models are not well studied. Nickel, a component of nickel fluoroborate, has been shown to cause tissue histopathology, oxidative damage, inflammatory responses, and genotoxicity in various animal models .
Metabolic Pathways
Nickel, a component of nickel fluoroborate, is known to play an important role in plant biology, limiting the toxic accumulation of urea and recycling nitrogen .
Transport and Distribution
Nickel, a component of nickel fluoroborate, is known to be transported across cell membranes to provide it for incorporation into nickel-containing enzymes .
Subcellular Localization
Nickel, a component of nickel fluoroborate, has been shown to be associated with the cell wall, with the remaining nickel being associated with citrate and histidine, which are interpreted as being localized primarily in the vacuole and cytoplasm, respectively .
Eigenschaften
IUPAC Name |
nickel(2+);ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Ni/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWSZAKRMXIKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8Ni | |
| Record name | NICKEL FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8883 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884766 | |
| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nickel fluoroborate is a green odorless aqueous solution. Sinks in and mixes with water. (USCG, 1999), Green liquid; [CAMEO] Apple-green needles; [Ullmann] | |
| Record name | NICKEL FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8883 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nickel(II) fluoborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2619 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.5 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | NICKEL FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8883 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
14708-14-6 | |
| Record name | NICKEL FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8883 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)


